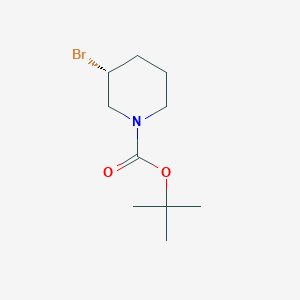

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

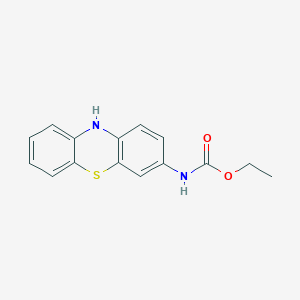

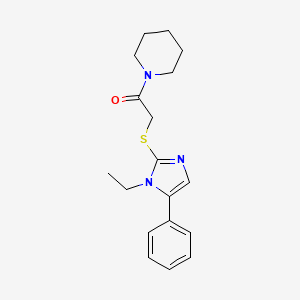

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1354000-03-5 . It has a molecular weight of 264.16 and its molecular formula is C10H18BrNO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “®-tert-Butyl 3-bromopiperidine-1-carboxylate” is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 . The InChI key is YCUDHDNCZHPAJK-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.0 , indicating its lipophilicity. Its water solubility is calculated to be 0.408 mg/ml .科学的研究の応用

Synthesis and Chemical Transformations

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Its applications include:

Formation of Complex Heterocycles

It serves as a precursor for synthesizing complex heterocyclic compounds. For example, it has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, highlighting its role in constructing hexahydroindolinones and facilitating intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

Synthesis of Piperidine Derivatives

The compound has been used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its utility in generating cis and trans isomers of piperidine derivatives, which are significant in medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Applications in Ecofriendly Ester Sources

Its utility extends to the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, illustrating its role in eco-friendly synthetic processes for preparing quinoxaline derivatives (Xie et al., 2019).

Cascade Reactions

Utilized in anionic cascade recyclizations, it aids in the conversion of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, demonstrating its potential in facilitating complex molecular transformations (Ivanov, 2020).

Key Intermediate in Synthesis

Acts as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, offering a pathway to developing therapeutic agents (Hu et al., 2019).

Preparation of Diverse Piperidine Derivatives

Demonstrates its role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylates, indicating its importance in the synthesis of piperidine derivatives, which are useful scaffolds in drug discovery (Moskalenko & Boev, 2014).

Role in Asymmetric Synthesis

It is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its utility in asymmetric synthesis and the production of enantiomerically pure compounds (Gomi et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

特性

IUPAC Name |

tert-butyl (3R)-3-bromopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)